VTX-27

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

VTX-27は、プロテインキナーゼCシータ(PKCθ)の選択的阻害剤であり、PKCθおよびPKCデルタに対して高い親和性を有しています。

準備方法

合成経路と反応条件

VTX-27の合成は、市販の出発物質から始まる複数の段階を含みます反応条件は通常、有機溶媒、触媒、および制御された温度の使用を伴い、高収率と純度を保証します .

工業生産方法

This compoundの工業生産は、同様の合成経路に従いますが、商業的な需要を満たすために規模が拡大されています。これには、収率を最大化し、コストを最小限に抑えるための反応条件の最適化が含まれます。 プロセスには、最終製品の一貫性と純度を確保するための厳格な品質管理対策が含まれています .

化学反応の分析

反応の種類

VTX-27は、以下を含むさまざまな化学反応を起こします。

酸化: 酸素の添加または水素の除去を伴います。

還元: 水素の添加または酸素の除去を伴います。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、およびさまざまな求核剤が含まれます。 条件は、通常、目的の反応経路を確実にするために、制御された温度とpHレベルを伴います .

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はヒドロキシル化誘導体を生成する可能性があり、還元は脱酸素化化合物を生成する可能性があります .

科学研究への応用

This compoundは、科学研究において幅広い用途を有しています。

化学: PKCθの役割をさまざまな生化学経路で研究するためのツール化合物として使用されます。

生物学: PKCθ阻害の細胞機能への影響を調査するために、細胞ベースのアッセイで使用されます。

医学: 自己免疫疾患や癌など、PKCθが重要な役割を果たす疾患における潜在的な治療用途について調査されています。

科学的研究の応用

Experimental Findings

Several experimental studies have documented the effects of VTX-27 on CRC cells:

- Proliferation Assays : In vitro assays demonstrated a concentration-dependent decrease in cell proliferation in HCT116 CRC cells treated with this compound. The half-maximal inhibitory concentration (IC50) was determined to assess its potency .

- Spheroid Formation Assays : this compound treatment resulted in a significant reduction in spheroid size at concentrations above 20 nM, indicating its effectiveness in inhibiting tumor growth in a three-dimensional culture environment .

- Immunofluorescence Staining : Immunofluorescence assays showed reduced phospho-PKCδ levels and increased p21 expression in spheroids treated with this compound, further confirming its role in inducing senescence .

Case Studies and Clinical Implications

While the current research primarily focuses on preclinical studies, the implications for clinical applications are significant:

- Potential for Cancer Therapy : Given its ability to induce cellular senescence and inhibit tumor growth, this compound holds promise as a therapeutic agent for CRC and potentially other cancers where PKCδ plays a role.

- Combination Therapies : Future studies may explore the use of this compound in combination with other therapies to enhance efficacy and overcome resistance mechanisms commonly seen in cancer treatments.

Summary Table of Experimental Findings

| Experiment Type | Key Findings |

|---|---|

| Proliferation Assay | Concentration-dependent decrease in cell proliferation (IC50 determined) |

| Spheroid Formation Assay | Significant reduction in spheroid size at >20 nM concentration |

| Immunofluorescence Staining | Increased p21 and decreased phospho-PKCδ expression observed |

作用機序

VTX-27は、PKCθを選択的に阻害することで効果を発揮します。この阻害は、PKCθによって媒介されるシグナル伝達経路を混乱させ、細胞応答の変化につながります。分子標的は、免疫応答と炎症に関与するさまざまな下流エフェクターを含みます。 PKCθ活性を阻害することにより、this compoundはサイトカインやその他の炎症性メディエーターの産生を調節できます .

類似の化合物との比較

類似の化合物

Gö 6983: より幅広い特異性を有する別のPKC阻害剤。

ソトラスタウリン: 異なるアイソフォーム選択性を有する選択的PKC阻害剤。

エンザスタウリン: 複数のPKCアイソフォームを標的とし、抗がん特性について研究されています.

This compoundの独自性

This compoundは、他のPKCアイソフォームよりもPKCθに対する高い選択性によって際立っています。この選択性により、オフターゲット効果が減少し、治療薬としての可能性が高まります。 さらに、this compoundは、低クリアランス、長い半減期、良好な経口バイオアベイラビリティなど、良好な薬物動態特性を示しています .

類似化合物との比較

Similar Compounds

Gö 6983: Another PKC inhibitor with broader specificity.

Sotrastaurin: A selective PKC inhibitor with different isoform selectivity.

Enzastaurin: Targets multiple PKC isoforms and has been studied for its anticancer properties.

Uniqueness of VTX-27

This compound stands out due to its high selectivity for PKC θ over other PKC isoforms. This selectivity reduces off-target effects and enhances its potential as a therapeutic agent. Additionally, this compound has demonstrated favorable pharmacokinetic properties, including low clearance, long half-life, and good oral bioavailability .

生物活性

VTX-27 is a selective inhibitor of protein kinase C theta (PKCθ), a member of the protein kinase C (PKC) family, which plays crucial roles in various cellular processes, including cell proliferation, differentiation, and apoptosis. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cancer cells, and potential therapeutic applications.

This compound exhibits high selectivity for PKCθ with an inhibitory constant (Ki) of 0.08 nM, while also inhibiting PKCδ at a Ki of 16 nM. Its selectivity against other PKC isoforms is notable, with over 1000-fold selectivity against classical isoforms and over 10,000-fold against atypical isoforms . This specificity is significant for minimizing off-target effects in therapeutic applications.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively suppresses tumorigenesis in colorectal cancer (CRC) cells by inducing cellular senescence. Key findings include:

- Cell Proliferation : A concentration-dependent decrease in the proliferative potential of HCT116 cells was observed with this compound treatment. The IC50 value was determined through proliferation assays, indicating effective suppression at concentrations above 20 nM .

- Spheroid Formation : Spheroid formation assays revealed a significant reduction in spheroid size, further confirming the anti-tumor effects of this compound in a three-dimensional culture environment .

- Cellular Markers : Immunofluorescence staining showed decreased expression of phospho-PKCδ and increased expression of p21, a cyclin-dependent kinase inhibitor associated with cellular senescence. Notably, no changes were observed in p53 expression, suggesting a p53-independent mechanism .

In Vivo Studies

In vivo pharmacokinetic studies indicate that this compound has favorable properties:

- Bioavailability : this compound demonstrates good oral bioavailability (65%) with a long half-life of approximately 4.7 hours. This allows for effective dosing schedules in potential therapeutic regimens .

- Tumor Growth Inhibition : Animal models treated with this compound exhibited significant tumor growth inhibition compared to control groups, supporting its potential as an anti-cancer agent .

Summary Table of Key Findings

| Parameter | This compound |

|---|---|

| Target | PKCθ (Ki = 0.08 nM), PKCδ (Ki = 16 nM) |

| Selectivity | >1000-fold vs classical PKCs |

| Oral Bioavailability | 65% |

| Half-Life | 4.7 hours |

| IC50 in HCT116 Cells | Concentration-dependent |

| Mechanism | Induces cellular senescence |

特性

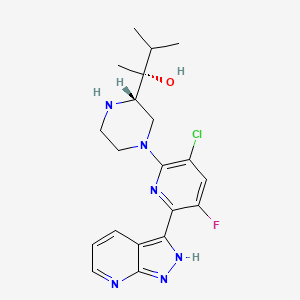

IUPAC Name |

(2R)-2-[(2S)-4-[3-chloro-5-fluoro-6-(2H-pyrazolo[3,4-b]pyridin-3-yl)pyridin-2-yl]piperazin-2-yl]-3-methylbutan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClFN6O/c1-11(2)20(3,29)15-10-28(8-7-23-15)19-13(21)9-14(22)17(25-19)16-12-5-4-6-24-18(12)27-26-16/h4-6,9,11,15,23,29H,7-8,10H2,1-3H3,(H,24,26,27)/t15-,20+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXWARSZQGAFXJM-MGPUTAFESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(C1CN(CCN1)C2=C(C=C(C(=N2)C3=C4C=CC=NC4=NN3)F)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@](C)([C@@H]1CN(CCN1)C2=C(C=C(C(=N2)C3=C4C=CC=NC4=NN3)F)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClFN6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。